molecular formula C37H36N2O6 B13048829 Methyl (2S)-2,6-bis({[(9H-fluoren-9-ylmethoxy)carbonyl]amino})hexanoate

Methyl (2S)-2,6-bis({[(9H-fluoren-9-ylmethoxy)carbonyl]amino})hexanoate

Cat. No.: B13048829
M. Wt: 604.7 g/mol
InChI Key: FFVMSCGZOOPEBG-UMSFTDKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-2,6-bis({[(9H-fluoren-9-ylmethoxy)carbonyl]amino})hexanoate is a synthetic compound with a molecular formula of C22H26N2O4. It is commonly used in peptide synthesis due to its stability and reactivity. The compound is characterized by the presence of fluorenylmethoxycarbonyl (Fmoc) groups, which are widely used as protecting groups in organic synthesis, particularly in the synthesis of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2,6-bis({[(9H-fluoren-9-ylmethoxy)carbonyl]amino})hexanoate typically involves the protection of amino acids with Fmoc groups. The process begins with the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide. The resulting Fmoc-protected amino acid is then esterified with methanol in the presence of a catalyst like sulfuric acid or hydrochloric acid to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput synthesis of Fmoc-protected peptides. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the Fmoc-protected amino acids are sequentially added to a growing peptide chain anchored to a solid resin .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2,6-bis({[(9H-fluoren-9-ylmethoxy)carbonyl]amino})hexanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (2S)-2,6-bis({[(9H-fluoren-9-ylmethoxy)carbonyl]amino})hexanoate is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The compound exerts its effects primarily through its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amine group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S)-2,6-bis({[(9H-fluoren-9-ylmethoxy)carbonyl]amino})hexanoate is unique due to its dual Fmoc protection, which provides enhanced stability and reactivity in peptide synthesis. This dual protection allows for more efficient synthesis of complex peptides and proteins compared to similar compounds with single Fmoc protection .

Properties

Molecular Formula

C37H36N2O6

Molecular Weight

604.7 g/mol

IUPAC Name

methyl (2S)-2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate

InChI

InChI=1S/C37H36N2O6/c1-43-35(40)34(39-37(42)45-23-33-30-18-8-4-14-26(30)27-15-5-9-19-31(27)33)20-10-11-21-38-36(41)44-22-32-28-16-6-2-12-24(28)25-13-3-7-17-29(25)32/h2-9,12-19,32-34H,10-11,20-23H2,1H3,(H,38,41)(H,39,42)/t34-/m0/s1

InChI Key

FFVMSCGZOOPEBG-UMSFTDKQSA-N

Isomeric SMILES

COC(=O)[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Canonical SMILES

COC(=O)C(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

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